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molecular formula C5H7N3O2 B082218 3,5-Dimethyl-4-nitro-1H-pyrazole CAS No. 14531-55-6

3,5-Dimethyl-4-nitro-1H-pyrazole

Cat. No. B082218
M. Wt: 141.13 g/mol
InChI Key: OFQCJVVJRNPSET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04282361

Procedure details

To a solution of 3,5-dimethylpyrazole (86.5 g, 0.90 mol) in concentrated sulfuric acid (170 ml), conc nitric acid (103 ml, d=1.423) was added with stirring and icecooling. After one hour concentrated sulfuric acid (100 ml) was added slowly with stirring resulting in a temperature rise to 70°-80° C. After stirring overnight at 30°-35° C., the mixture was poured into ice (1.5 l) and neutralized with potassium hydroxide. Extraction with methylene chloride (3×350 ml), drying of the organic phase (Na2SO4) and evaporation gave off-white crystals which were dried in vacuo at 70°. Yield 106.2 g=83.6%, m.p. 125°.
Quantity
86.5 g
Type
reactant
Reaction Step One
Quantity
103 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1.5 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[C:5]([CH3:7])[NH:4][N:3]=1.[OH-].[K+].[N+:10]([O-])([OH:12])=[O:11]>S(=O)(=O)(O)O>[CH3:1][C:2]1[C:6]([N+:10]([O-:12])=[O:11])=[C:5]([CH3:7])[NH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
86.5 g
Type
reactant
Smiles
CC1=NNC(=C1)C
Name
Quantity
103 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
170 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice
Quantity
1.5 L
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
resulting in a temperature rise to 70°-80° C
STIRRING
Type
STIRRING
Details
After stirring overnight at 30°-35° C.
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
Extraction with methylene chloride (3×350 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying of the organic phase (Na2SO4) and evaporation
CUSTOM
Type
CUSTOM
Details
gave off-white crystals which
CUSTOM
Type
CUSTOM
Details
were dried in vacuo at 70°

Outcomes

Product
Name
Type
Smiles
CC1=NNC(=C1[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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